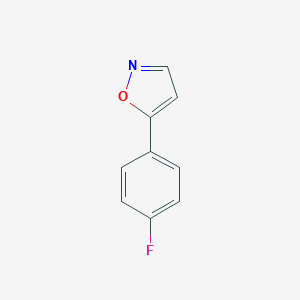

5-(4-Fluorophenyl)isoxazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form a cornerstone of chemical and pharmaceutical science. ijcrt.org Isoxazoles are a specific class of five-membered aromatic heterocycles that contain adjacent nitrogen and oxygen atoms. sarpublication.com This arrangement makes the isoxazole (B147169) ring an electron-rich system and a valuable synthon, or building block, in organic synthesis. ijcrt.orgrsc.org The compound 5-(4-Fluorophenyl)isoxazole is classified as an aromatic isoxazole derivative. evitachem.com Its structure is characterized by a 4-fluorophenyl group at the 5-position of the isoxazole ring, a modification that significantly influences its chemical reactivity and biological interactions. evitachem.com

Overview of Research Trajectories for Isoxazole Derivatives

Research into isoxazole derivatives is propelled by their vast and diverse range of biological activities. nih.govsciensage.info The isoxazole nucleus is a key feature in numerous compounds that have shown potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. rsc.orgnih.gov Consequently, a significant amount of research has focused on the synthesis and functionalization of the isoxazole scaffold to develop new therapeutic agents with improved efficacy. sciensage.inforesearchgate.net

Modern synthetic strategies have evolved to include transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques, which allow for the creation of complex and highly active derivatives. rsc.orgnih.gov A major trend in this field is the structural modification of the isoxazole ring by introducing various functional groups to build extensive chemical libraries for screening potential biological activities. researchgate.net Emerging research also explores the development of multi-targeted therapies involving isoxazole-based compounds. rsc.orgnih.gov

Rationale for Focused Investigation of this compound

The focused investigation of this compound is driven by the unique contributions of its constituent parts. The isoxazole ring itself is a desirable pharmacological scaffold because its adjacent nitrogen and oxygen atoms can form hydrogen bonds with various enzymes and receptors. researchgate.net

Physicochemical Properties of this compound

The fundamental properties of this compound have been computationally determined and are summarized in the following table.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | nih.govcymitquimica.com |

| Molecular Weight | 163.15 g/mol | nih.govcymitquimica.com |

| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazole | nih.gov |

| InChIKey | JZCBQTRPILCIBC-UHFFFAOYSA-N | nih.govcymitquimica.com |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NO2)F | nih.gov |

Research on Related Isoxazole Derivatives

The this compound core is a key component in more complex molecules designed to exhibit specific biological activities. The table below highlights findings from a study on derivatives where this core was further functionalized.

| Compound | Target | Activity |

| Pictet-Spengler product 31a | CK1δ | Nanomolar inhibition |

| Pictet-Spengler product 31a | CK1ε | Nanomolar inhibition (five-fold less potent vs CK1δ) |

| Pictet-Spengler product 31b | CK1δ | Nanomolar inhibition |

| Pictet-Spengler product 31b | CK1ε | Nanomolar inhibition (five-fold less potent vs CK1δ) |

Data sourced from a study on isoxazole-based CK1 inhibitors. mdpi.com The specific compounds, 31a and 31b, are complex derivatives of the this compound scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCBQTRPILCIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379184 | |

| Record name | 5-(4-Fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-37-7 | |

| Record name | 5-(4-Fluorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138716-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 4 Fluorophenyl Isoxazole and Its Functionalized Analogues

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of synthesizing 5-(4-Fluorophenyl)isoxazole. Various methodologies have been developed, with cycloaddition reactions being the most prevalent.

Cyclization Reactions Utilizing Nitrile Oxides

The most widely employed method for synthesizing isoxazoles is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne. nanobioletters.comrsc.org This approach offers a high degree of regioselectivity, typically leading to 3,5-disubstituted isoxazoles. mdpi.com The nitrile oxide is often generated in situ from an aldoxime or a hydroximoyl chloride. mdpi.comnih.gov

For the synthesis of this compound, this reaction would involve the cycloaddition of 4-fluorobenzonitrile (B33359) oxide with an appropriate acetylene (B1199291) derivative. Alternatively, a nitrile oxide can be reacted with a terminal alkyne. nih.gov The reaction conditions can be optimized to control selectivity and yield, with some procedures being carried out in aqueous media, presenting an environmentally friendly option. beilstein-journals.org

Table 1: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

| Dipole | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzonitrile Oxide (from 4-fluorobenzaldoxime) | Acetylene | Varies | This compound | Varies | nanobioletters.comrsc.org |

| Benzonitrile Oxide (from benzohydroximoyl chloride) | Alkynyldimethylsilyl ethers | KHCO₃ | Isoxazolylsilanols | 36-52% | acs.org |

| Aromatic Oximes | Propargyl Ethers | in situ generation | Isoxazole Conjugates | Good | cdnsciencepub.com |

Alternative Cycloaddition Approaches

Beyond the classic nitrile oxide pathway, other methods for forming the isoxazole ring have been developed. One notable alternative involves the condensation of chalcones with hydroxylamine (B1172632) hydrochloride. sciensage.info For instance, substituted 5-(4-fluorophenyl)-3-phenylisoxazoles have been synthesized using this approach. sciensage.info

Another significant strategy is the reaction of primary nitro compounds with alkynes, which proceeds via a 1,3-dipolar cycloaddition to yield isoxazoles. nih.gov This method, along with the condensation of primary nitro compounds with aldehydes, provides a versatile route to various substituted isoxazoles. researchgate.netrsc.org

Table 2: Alternative Isoxazole Ring Formation Strategies

| Reactant 1 | Reactant 2 | Method | Product Type | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Hydroxylamine Hydrochloride | Condensation | 3,5-Disubstituted Isoxazoles | sciensage.info |

| Primary Nitro Compounds | Alkynes | 1,3-Dipolar Cycloaddition | Substituted Isoxazoles | nih.gov |

| α,β-Acetylenic Oximes | N/A | AuCl₃-catalyzed cycloisomerization | Substituted Isoxazoles | organic-chemistry.org |

Functional Group Introduction and Modification

Once the this compound core is synthesized, its chemical utility is expanded through various functionalization reactions on both the isoxazole and the fluorophenyl moieties.

Nucleophilic Substitution Reactions for Diverse Derivatization

The isoxazole ring can be functionalized through nucleophilic aromatic substitution (SNAr), particularly when activated by an electron-withdrawing group. researchgate.net A common strategy involves the use of 5-nitroisoxazoles, where the nitro group can be readily displaced by a variety of nucleophiles under mild conditions. researchgate.netrsc.org This allows for the introduction of a wide range of substituents at the 5-position. By extension, a 3-nitro-5-(4-fluorophenyl)isoxazole intermediate could be a key precursor for introducing diversity at the 3-position.

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

The 4-fluorophenyl group of the target molecule can undergo electrophilic aromatic substitution reactions. The fluorine atom and the isoxazole ring direct incoming electrophiles to specific positions on the phenyl ring. While direct fluorination at the C-4 position of the isoxazole core itself has been explored, electrophilic substitution on the appended phenyl ring offers another avenue for creating analogues. academie-sciences.fr For example, reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the fluorophenyl ring, leading to a variety of substituted derivatives. It has been noted that carbocation intermediates generated from fluorinated isoxazolines can react with aromatics in an SEAr-type mechanism. rsc.orgresearchgate.net

Targeted Modification via Aldehyde Functionalities

The introduction of an aldehyde group, specifically at the 3-position to form this compound-3-carbaldehyde, provides a versatile handle for a multitude of chemical transformations. sigmaaldrich.comsigmaaldrich.com This aldehyde can be synthesized and then used as a precursor for various derivatives. researchgate.net For example, it can undergo condensation reactions with hydrazines to form hydrazones, which have been investigated for their biological activities. researchgate.net The aldehyde can also be reduced to the corresponding alcohol, this compound-3-methanol, or oxidized to the carboxylic acid, opening up further derivatization possibilities through esterification or amidation. nih.govchemicalbook.com The reaction of isoxazole-5-carbaldehydes with reagents like the Ruppert-Prakash reagent (TMSCF₃) has been used to prepare fluorinated alcohol derivatives. nih.gov

Table 3: Reactions of this compound-3-carbaldehyde

| Reactant | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound-3-carbaldehyde | Isonicotinylhydrazide / Ethanol:DMSO | Isonicotinylhydrazone | researchgate.net |

| Isoxazole-3-carbaldehyde | NaBH₄ / MeOH | Isoxazole-3-methanol | researchgate.net |

| Isoxazole-5-carbaldehydes | Ruppert-Prakash reagent (TMSCF₃) | (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles | nih.gov |

Modern Synthetic Techniques in this compound Chemistry

The synthesis of isoxazoles, a key scaffold in medicinal chemistry, has evolved significantly with the advent of modern techniques that offer improvements in efficiency, reaction times, and environmental impact. rsc.orgrsc.org For this compound and its analogues, these advanced methodologies focus on overcoming the limitations of traditional synthetic routes, such as harsh conditions and the use of toxic reagents. rsc.orgpreprints.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as rapid heating, increased reaction rates, improved yields, and cleaner reaction profiles. nveo.orgabap.co.innveo.org This technique has been successfully applied to the synthesis of isoxazole derivatives, including those with a 4-fluorophenyl substituent, primarily through the cyclization of appropriate precursors like chalcones or via 1,3-dipolar cycloadditions. nveo.orgsemanticscholar.org

The use of microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to mere minutes. researchgate.net For instance, the synthesis of 5-(substituted phenyl)-3-phenylisoxazoles from chalcones and hydroxylamine hydrochloride, which typically requires 6-8 hours of conventional reflux, can be completed in 6-10 minutes under microwave irradiation, with yields improving from 58-69% to 67-82%. researchgate.net This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of by-products. abap.co.inresearchgate.net

A notable example is the metal-free, microwave-assisted 1,3-dipolar cycloaddition for preparing phenylisoxazole derivatives. In a specific protocol, the synthesis of 5-(4-fluorophenyl)-3-phenylisoxazole was achieved in 10 minutes at 120 °C using dimethylformamide (DMF) as the solvent, resulting in a high isolated yield of 92%. semanticscholar.org This method provides a fast and economical route to various substituted phenylisoxazoles. semanticscholar.org The general approach often involves reacting chalcones with hydroxylamine hydrochloride in a basic medium, such as ethanolic sodium hydroxide, under microwave irradiation at a power of around 210W. abap.co.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazoles

| Method | Precursors | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | Chalcones, Hydroxylamine HCl | NaOH, Ethanol, 210W | 10-15 min | Good | abap.co.in |

| Microwave | Chalcones, Hydroxylamine HCl | Sodium Acetate (B1210297) | 6-10 min | 67-82% | researchgate.net |

| Conventional | Chalcones, Hydroxylamine HCl | Sodium Acetate | 6-8 h | 58-69% | researchgate.net |

| Microwave | Phenylacetylene, 4-Fluorobenzaldehyde (B137897) oxime | DMF, 120°C | 10 min | 92% | semanticscholar.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several eco-friendly methods for the synthesis of isoxazoles have been developed. These approaches aim to reduce or eliminate the use of hazardous substances, employ renewable resources, and improve energy efficiency. nih.govijbpas.com Key strategies include the use of green solvents, biodegradable catalysts, and solvent-free or multicomponent reaction conditions. nih.govnih.gov

One prominent green strategy is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. nih.gov A system composed of potassium carbonate and glycerol, a non-toxic and biodegradable solvent, has been used as a catalytic medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles from aldehydes, malononitrile, and hydroxylamine hydrochloride. nih.govd-nb.info This method is efficient, environmentally friendly, and proceeds at room temperature with reaction times ranging from 20 to 120 minutes, affording high yields (70-94%). nih.govd-nb.info

Another innovative approach involves the use of catalysts derived from agro-waste. For example, a water extract of orange fruit peel ash (WEOFPA) has been employed as an efficient, inexpensive, and benign catalyst for the condensation reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes in glycerol. nih.gov This protocol avoids hazardous solvents and produces 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in high yields (86-92%). nih.gov

The use of recyclable ionic liquids (ILs) also represents a significant advancement. Triethyl ammonium (B1175870) acetate (TEAA) has been shown to function as both an efficient green solvent and a recyclable catalyst for the one-pot synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates, minimizing toxic waste. scirp.org Similarly, polyethylene (B3416737) glycol (PEG-400) has been used as an eco-friendly solvent for the synthesis of 3,5-disubstituted-1,2-isoxazoles. rsc.org Furthermore, sonochemistry, or the use of ultrasound irradiation, offers a green alternative by enhancing reaction efficiency, reducing energy consumption, and often allowing for solvent-free conditions. preprints.org These methods align with the goals of green chemistry by providing sustainable pathways to valuable isoxazole scaffolds. rsc.org

Table 2: Overview of Green Synthesis Methods for Isoxazole Analogues

| Green Approach | Catalyst / Medium | Key Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Deep Eutectic Solvent | K2CO3 / Glycerol | Aldehydes, Malononitrile, Hydroxylamine HCl | Room Temp, 20-120 min | 70-94% | nih.gov |

| Agro-Waste Catalyst | WEOFPA / Glycerol | Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | 60°C | 86-92% | nih.gov |

| Eco-Friendly Solvent | PEG-400 | 1,3-Diyne Indole Derivatives, Hydroxylamine | Mild Conditions | - | rsc.org |

| Ionic Liquid | TEAA (recyclable) | Isoxazole Amine, Aldehyde, β-Keto Ester | Room Temp, 10 min | High | scirp.org |

| Ultrasound Irradiation | None (catalyst-free) | 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Ethanol, 30-45 min | 84-96% | preprints.org |

Elucidation of Biological Activities and Pharmacological Profiles of 5 4 Fluorophenyl Isoxazole Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of 5-(4-fluorophenyl)isoxazole have been identified as possessing significant antimicrobial capabilities, with research exploring their effects against various pathogenic bacteria and their ability to disrupt microbial biofilms. nih.gov

Antibacterial Properties

The antibacterial potential of isoxazole (B147169) derivatives has been well-documented, with studies showing activity against both Gram-positive and Gram-negative bacteria. ipindexing.com A series of s-triazine derivatives incorporating a 5-(substituted phenyl)-isoxazole moiety, including those with a 4-fluorophenyl group, were synthesized and evaluated for their in vitro antibacterial activity. These compounds were tested against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Specifically, certain isoxazole derivatives have demonstrated notable efficacy. For instance, in a study of 15 isoxazole derivatives, two compounds, PUB9 and PUB10, showed markedly higher antimicrobial activity, particularly against Staphylococcus aureus. nih.gov The minimal inhibitory concentration (MIC) for one of these derivatives against S. aureus was found to be over 1000 times lower than the other compounds analyzed. nih.govresearchgate.net Another study highlighted that isoxazoles substituted with a thiophenyl moiety displayed significant activity against E. coli, S. aureus, and Pseudomonas aeruginosa. nih.gov

| Compound/Derivative Series | Bacterial Strain | Activity/MIC | Reference |

| 2-(4'-chlorophenylamino)-4-(4'-fluorophenylamino)-6-[4'-{5''-(phenyl)-isoxazole-3''-yl}phenyl amino]-s-triazine (7a) | Bacillus subtilis | Moderately Active | |

| 2-(4'-chlorophenylamino)-4-(4'-fluorophenylamino)-6-[4'-{5''-(phenyl)-isoxazole-3''-yl}phenyl amino]-s-triazine (7a) | Escherichia coli | Moderately Active | |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | MIC >1000x lower than other derivatives | nih.govresearchgate.net |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Pseudomonas aeruginosa | MIC = 125 mg/L | nih.gov |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | Staphylococcus aureus & Pseudomonas aeruginosa | High antimicrobial activity | nih.govresearchgate.net |

Anti-biofilm Effects

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Isoxazole derivatives have emerged as promising agents for combating these structures. In a study focused on wound pathogens, two isoxazole derivatives, PUB9 and PUB10, were capable of reducing more than 90% of biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govresearchgate.net Another study investigating chalcones, which are chemical precursors to isoxazoles, found that a derivative with a fluorine group on one of its rings (compound 5a) exhibited the most potent biofilm inhibition against all tested pathogens, including E. coli and P. aeruginosa. nih.gov

| Compound | Pathogen | Biofilm Reduction | Reference |

| PUB9 | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | >90% | nih.govresearchgate.net |

| PUB10 | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | >90% | nih.govresearchgate.net |

| Chalcone Derivative 5a (fluorine-containing) | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Most potent inhibitor in the series | nih.gov |

Antineoplastic Potential and Cytotoxicity Studies

The development of effective anticancer therapeutics is a major goal of medicinal chemistry, and this compound derivatives have shown considerable promise in this area. nih.govespublisher.com

Inhibition of Cancer Cell Proliferation

A number of studies have demonstrated the ability of this compound derivatives to inhibit the growth of various cancer cell lines. Research on a series of isoxazole-piperazine hybrids revealed that the substitution of a fluorine atom at the para-position of the phenyl ring improved cytotoxic activity compared to the non-substituted version. nih.gov The derivative 5-(4-Fluorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (5b) was particularly effective against liver cancer cells. nih.gov

Further studies on fluorophenyl-isoxazole-carboxamide derivatives confirmed their antiproliferative activities against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines. researchgate.net One compound from this series, 2f, was identified as the most potent against Hep3B and HepG2 cells. researchgate.net Mechanistic studies suggest that these compounds can induce oxidative stress, leading to apoptosis and cell cycle arrest. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(4-Fluorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (5b) | Huh7 (Liver) | 5.3 | nih.gov |

| 5-(4-Fluorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (5b) | Mahlavu (Liver) | 6.2 | nih.gov |

| 5-(4-Fluorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (5b) | MCF-7 (Breast) | 11.9 | nih.gov |

| Compound 2f (fluorophenyl-isoxazole-carboxamide derivative) | Hep3B (Liver) | 5.76 µg/mL | researchgate.net |

| Compound 2f (fluorophenyl-isoxazole-carboxamide derivative) | HepG2 (Liver) | 34.64 µg/mL | researchgate.net |

| Indole-isoxazole hybrid 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | nih.gov |

| Phenyl-isoxazole-Carboxamide 2e (4-OCF3 substitution) | B16F1 (Melanoma) | Most active in series | d-nb.info |

| Phenyl-isoxazole-Carboxamide 2a (2,5-OMe substitution) | HepG2 (Liver) | 7.55 | d-nb.info |

| Phenyl-isoxazole-Carboxamide 2a (2,5-OMe substitution) | Colo205 (Colon) | 9.179 | d-nb.info |

DNA Binding and Incision Modulation

The interaction between small molecules and DNA is a key mechanism for many anticancer drugs. Studies on metal complexes of 3-amino-5-(4-fluorophenyl)isoxazole derivatives have shed light on their ability to bind to and cleave DNA. researchgate.netjptcp.com These complexes, involving metals such as Cobalt(II), Nickel(II), and Copper(II), have been shown to interact with calf thymus DNA (CT-DNA) primarily through non-covalent groove binding. researchgate.netdoi.org

Fluorescence quenching experiments are often used to quantify this interaction. The binding of these metal complexes to the DNA-ethidium bromide (EB) complex causes a decrease in fluorescence intensity, indicating that the complex is displacing the EB from the DNA. mdpi.com The efficiency of this quenching process is described by the Stern-Volmer constant (K_SV). For a Nickel(II) complex with a pyridoxal-semicarbazone ligand, a K_SV value of 1.14 × 10⁴ M⁻¹ was reported. mdpi.com Notably, previously investigated nickel(II) complexes with 3-amino-5-(4-fluorophenyl) isoxazole derivatives showed K_SV values an order of magnitude lower, suggesting that the specific ligands significantly influence the stability and binding affinity of the complex. researchgate.netmdpi.com

Anti-inflammatory Response Investigations

Isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. scholarsresearchlibrary.commdpi.com Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. Research has shown that compounds based on the this compound scaffold can interfere with inflammatory pathways.

One study highlighted that 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine exhibited promising anti-inflammatory activity by suppressing the release of inflammatory cytokines. nih.gov This is significant as cytokines like TNF-α and IL-6 are key mediators of the inflammatory cascade. Other isoxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of prostaglandins (B1171923) that promote inflammation. mdpi.com In a study using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, a newly synthesized isoxazole derivative showed potent anti-inflammatory effects. researchgate.net This compound, MZO-2, was also effective when applied topically in a mouse model of contact sensitivity. researchgate.net These findings underscore the potential of this compound derivatives as leads for the development of novel anti-inflammatory drugs. mdpi.comnih.gov

Enzyme Inhibition and Receptor Binding Dynamics

The interaction of this compound and its derivatives with various enzymes and receptors is a cornerstone of their pharmacological relevance. These interactions are dictated by the molecule's structural characteristics, including the isoxazole scaffold and the fluorophenyl group, which facilitate binding to specific biological targets.

Monoamine Oxidase Inhibition Mechanisms

Derivatives of this compound have been identified as inhibitors of monoamine oxidase (MAO), enzymes crucial for the degradation of neurotransmitters. The inhibition of MAO leads to an increase in the levels of key neurotransmitters like dopamine (B1211576) and serotonin (B10506), which are vital for regulating mood and cognitive functions. The structural similarity of some isoxazole derivatives to established MAO inhibitors, such as isocarboxazid, has prompted investigations into their potential as antidepressant agents. ijpcbs.com

Research into a series of phenylisoxazole carbohydrazides has shown significant inhibitory activity against MAO-B, with little to no effect on MAO-A. nih.gov Enzyme kinetic studies have revealed that the inhibition of MAO-B by these derivatives can be reversible and competitive. nih.gov This selective inhibition of MAO-B is a particularly promising strategy for addressing neurological conditions like Parkinson's disease. nih.govresearchgate.net The neuroprotective potential of these compounds has been demonstrated in preclinical models of Parkinson's disease, where they have been shown to mitigate neurotoxicity. nih.gov

Broad-Spectrum Enzyme Targeting

Beyond MAO, isoxazole derivatives exhibit inhibitory effects against a range of other enzymes. The compound this compound, in particular, has been shown to inhibit glutathione-dependent enzymes that are significant in cellular detoxification and antioxidant defense. medcraveonline.commedcraveonline.com Specifically, it acts as an inhibitor of Glutathione Reductase (GR) and Glutathione S-Transferase (GST), enzymes that can be overexpressed in tumor cells and contribute to multidrug resistance. medcraveonline.commedcraveonline.com The inhibition of these enzymes is considered a potential strategy in cancer therapy. medcraveonline.com

In vitro assays have determined the half-maximal inhibitory concentration (IC₅₀) values for this compound against these enzymes. medcraveonline.commedcraveonline.com The inhibitory effects of this compound and related compounds on GR and GST are detailed in the table below.

| Compound | GR IC₅₀ (mM) | GST IC₅₀ (mM) |

| This compound | 0.112 | 0.144 |

| Isoxazole | 0.263 | 0.287 |

| 3-(4-Fluorophenyl)isoxazole | 0.126 | 0.122 |

| 5-(4-Chlorophenyl)isoxazole | 0.107 | 0.124 |

| 3-(4-Chlorophenyl)isoxazole | 0.059 | 0.119 |

| Data sourced from MedCrave Online. medcraveonline.commedcraveonline.com |

Additionally, certain fluorophenyl-isoxazole-carboxamide derivatives have been assessed for their effects on other enzymes, showing weak inhibitory activity against lipase (B570770) and α-amylase. nih.govresearchgate.net Other studies have explored the potential of isoxazole derivatives as inhibitors of 5-Lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. plos.orgsemanticscholar.org

Neuropharmacological Relevance and Central Nervous System Activity

The ability of this compound derivatives to modulate key enzymes and receptors in the central nervous system (CNS) underscores their neuropharmacological importance. The inhibition of MAO-B is directly linked to potential therapeutic applications in neurodegenerative disorders, most notably Parkinson's disease. nih.gov By preventing the breakdown of dopamine, these compounds can help alleviate motor symptoms and may offer neuroprotective benefits. nih.gov

Antioxidant Activity Assessment

Several studies have investigated the antioxidant properties of isoxazole derivatives. This activity is crucial as oxidative stress is implicated in numerous pathological conditions. researchgate.net The antioxidant potential can be exerted through various mechanisms, including the scavenging of free radicals and the modulation of antioxidant enzymes. nih.govresearchgate.net

The inhibition of Glutathione Reductase (GR) by this compound is relevant to its antioxidant profile, as GR is a critical enzyme in the cellular antioxidant defense system. medcraveonline.com In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay have demonstrated the potent antioxidant activity of certain fluorophenyl-isoxazole-carboxamide derivatives. nih.govresearchgate.net Some of these derivatives exhibited significantly higher potency than the standard antioxidant, Trolox. nih.gov

The most potent compounds identified in vitro have also been evaluated in vivo, showing a significant enhancement of the total antioxidant capacity (TAC) in blood. nih.govresearchgate.net The results from these antioxidant assessments are summarized below.

| Compound | DPPH Scavenging IC₅₀ (µg/mL) |

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | 0.45 ± 0.21 |

| Compound 2c | 0.47 ± 0.33 |

| Trolox (Standard) | 3.10 ± 0.92 |

| Data sourced from Scientific Reports. nih.govresearchgate.net |

The structure-activity relationship analysis suggests that the presence and position of certain substituent groups on the phenyl ring attached to the isoxazole core significantly influence the compound's ability to scavenge free radicals. semanticscholar.org These findings highlight the potential of the this compound scaffold in developing new antioxidant agents. nih.govresearchgate.net

Mechanistic Insights into the Biological Actions of 5 4 Fluorophenyl Isoxazole

Molecular Mechanism of Action Elucidation

The biological effects of 5-(4-fluorophenyl)isoxazole and its analogues stem from their interactions with specific biomolecules, primarily enzymes and receptors, which in turn modulates cellular processes. Research into the isoxazole (B147169) class of compounds has revealed several molecular mechanisms.

One of the noted mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. Studies on some isoxazole derivatives suggest this occurs through the generation of oxidative stress and the inhibition of key cell survival pathways that involve proteins such as Akt and p53. evitachem.com Other isoxazole-containing compounds have been found to exhibit anticancer properties by inhibiting tubulin polymerization, a critical process for cell division. smolecule.com

Furthermore, the isoxazole scaffold is a key component in several established drugs, providing clues to its potential mechanisms. nih.govmdpi.com For instance, its presence in the anti-inflammatory drug Valdecoxib, a known COX-2 inhibitor, suggests that related compounds may also target the cyclooxygenase enzymes. nih.govmdpi.com Additionally, the structural similarity of some isoxazoles to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, points towards a potential role in modulating ionotropic glutamate (B1630785) receptors, which is relevant for neurodegenerative diseases and pain management. nih.govmdpi.comnih.gov Investigations into isoxazole-4-carboxamide derivatives have confirmed their ability to potently modulate AMPA receptor activity and its gating properties, highlighting their therapeutic promise in controlling pain pathways. nih.gov

Some derivatives have also been shown to possess immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

Target Identification and Validation Studies

Identifying the direct molecular target of a compound is a critical step in drug discovery, enabling rational drug design and efficient structure-activity relationship studies. nuvisan.com This process involves a combination of computational and experimental methods, including genetic approaches like CRISPR, proteomics, and customized cellular models to confirm that the interaction with the identified target is responsible for the compound's biological effect. nuvisan.comnih.gov

For derivatives containing the this compound moiety, several specific molecular targets have been identified.

p38 MAP Kinase: A study focusing on the design of novel inhibitors of p38 mitogen-activated protein (MAP) kinase identified 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001) as a potent inhibitor. bindingdb.org Another isoxazole derivative, 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, also demonstrated promising anti-inflammatory activity by suppressing cytokine release through the inhibition of p38 MAPK. plos.org

Dopamine (B1211576) Transporter (DAT): In a search for novel treatments for cocaine use disorders, a series of tropane (B1204802) analogues were synthesized. The compound (±)-2β-[3-(4-Fluorophenyl)isoxazol-5-yl]-3α-[bis(4-fluorophenyl)methoxy]tropane was specifically evaluated for its binding affinity to the dopamine transporter (DAT), as well as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in nociceptive transmission and inflammatory pain. nih.gov

GATA4 and NKX2-5 Proteins: A specific isoxazole derivative has been shown to modulate the protein-protein interaction between the transcription factors GATA4 and NKX2-5, which is essential for heart development. acs.org

| Identified Target | Example Derivative | Observed Effect | Reference |

|---|---|---|---|

| p38 MAP Kinase | 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole | Inhibition of the kinase, leading to anti-inflammatory effects. | bindingdb.org |

| Dopamine Transporter (DAT) | (±)-2β-[3-(4-Fluorophenyl)isoxazol-5-yl]-3α-[bis(4-fluorophenyl)methoxy]tropane | Binds to DAT, suggesting potential for treating substance use disorders. | nih.gov |

| AMPA Receptors | Isoxazole-4-carboxamide derivatives | Modulation of receptor activity, suggesting potential as non-opioid analgesics. | nih.gov |

| GATA4–NKX2-5 Protein-Protein Interaction | N-(4-(diethylamino)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | Inhibition of transcriptional synergy. | acs.org |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key pharmacophores and functional groups necessary for a desired biological response.

Extensive SAR studies have been conducted on isoxazole derivatives to optimize their effects.

Inhibition of GATA4–NKX2-5 Transcriptional Synergy: A comprehensive study explored 220 derivatives to understand the chemical space around a lead compound that inhibits the transcriptional synergy of GATA4 and NKX2-5. acs.org The SAR analysis revealed that the aromatic isoxazole substituent was a crucial regulator of this inhibitory activity. acs.org

| Structural Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of the isoxazole core with other heterocycles | Generally led to a decrease or loss of inhibitory activity. | acs.org |

| Substitution on the phenyl ring at the 3-position of the isoxazole | Small substituents were tolerated, while larger ones reduced activity. | acs.org |

| Modification of the N-(4-(diethylamino)phenyl)carboxamide moiety | This part of the molecule was found to be essential for the inhibitory effect. | acs.org |

Inhibition of the Dopamine Transporter (DAT): Another SAR study focused on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, including analogues where a 2β-carboalkoxy group was replaced with a 3-(4-fluorophenyl)isoxazol-5-yl group. nih.gov This work aimed to develop atypical DAT inhibitors. The findings showed that while fluoro- or chloro-substitution on the phenyl ring of the isoxazole did not significantly affect DAT binding affinity, other structural changes had a profound impact. nih.gov The S-(+)-enantiomer of the 2-isoxazol-3α-[bis(4-fluorophenyl)methoxy]tropane compound demonstrated the highest DAT affinity in its series. nih.gov

| Compound Analogue | DAT Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| (±)-2β-[3-Phenylisoxazol-5-yl]-3α-[bis(4-fluorophenyl)methoxy]tropane | 14 | nih.gov |

| (±)-2β-[3-(4-Chlorophenyl)isoxazol-5-yl]-3α-[bis(4-fluorophenyl)methoxy]tropane | 15 | nih.gov |

| (±)-2β-[3-(4-Fluorophenyl)isoxazol-5-yl]-3α-[bis(4-fluorophenyl)methoxy]tropane | 12 | nih.gov |

General SAR studies on various isoxazole derivatives have also revealed that the presence of electron-withdrawing groups, such as chloro or trifluoromethyl, often increases the biological activity. rsc.org

Elucidation of Signaling Pathways Modulated by this compound

MAPK/NF-κB Pathway: This is a central pathway in inflammation. An isoxazoline (B3343090) derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, was found to inhibit the MAPK pathway and prevent the nuclear translocation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). plos.org This led to a dose-dependent decrease in the release of pro-inflammatory cytokines TNF-α and IL-6 and diminished levels of COX-2. plos.org The related compound 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine also demonstrated suppression of cytokine release via p38 MAPK inhibition. plos.org

Akt/p53 Pathways: In the context of anticancer activity, some isoxazole derivatives have been shown to inhibit key survival pathways involving proteins like Akt and p53, ultimately leading to apoptosis in cancer cells. evitachem.com

Toll-Like Receptor (TLR) Signaling: A novel class of agonists for Toll-Like Receptor 7 (TLR7) based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold was developed. acs.org The lead compound was shown to activate the TLR7 signaling pathway, resulting in the secretion of cytokines such as IL-1β, IL-12p70, IL-8, and TNF-α, indicating its potential to modulate the innate immune response. acs.org

AMPA Receptor-Mediated Signaling: By modulating AMPA receptors, isoxazole-4-carboxamide derivatives can influence signaling pathways critical for nociceptive transmission and central sensitization, processes implicated in chronic pain. nih.gov

Investigation of Novel Pharmacological Mechanisms

Research into isoxazoles continues to uncover novel pharmacological mechanisms beyond conventional enzyme inhibition or receptor antagonism. smolecule.com

One area of investigation is the development of immunomodulatory agents with unique mechanisms of action. A new series of isoxazole derivatives demonstrated immunosuppressive properties by inhibiting the proliferation of phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cells (PBMCs). nih.gov Unlike broad-spectrum immunosuppressants, these compounds showed selective effects. For instance, 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide exhibited strong anti-proliferative and anti-inflammatory properties in both mouse and human models without apparent toxicity to the cells, suggesting a more targeted mechanism. nih.gov

Another novel mechanism involves the modulation of protein-protein interactions (PPIs). As detailed previously, the discovery of isoxazole derivatives that can inhibit the transcriptional synergy between GATA4 and NKX2-5 represents a sophisticated pharmacological strategy. acs.org Targeting PPIs is a challenging but promising field in drug discovery, and isoxazoles provide a viable scaffold for developing such modulators.

Furthermore, the development of isoxazole-based compounds as selective agonists for immune receptors like TLR7 showcases a novel approach to immunotherapy, aiming to stimulate a controlled immune response rather than suppress it. acs.org

Computational Chemistry and in Silico Modeling in 5 4 Fluorophenyl Isoxazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-fluorophenyl)isoxazole research, docking simulations are crucial for understanding how this scaffold and its derivatives interact with biological targets, typically proteins or enzymes.

Research on related isoxazole (B147169) structures demonstrates their potential to act as inhibitors for various enzymes. For instance, docking studies on isoxazole derivatives have been performed to elucidate their binding modes within the active sites of protein kinases and cyclooxygenases (COX). nih.govfrontiersin.org These simulations can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound derivative is then computationally placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding.

For example, docking studies of isoxazole-based inhibitors targeting casein kinase 1 (CK1) have shown that the isoxazole scaffold can act as a pharmacophore, fitting into the ATP-binding site. mdpi.com The simulations indicate that the nitrogen and oxygen atoms of the isoxazole ring can form crucial hydrogen bonds with hinge region residues of the kinase, while the fluorophenyl group extends into a hydrophobic pocket. mdpi.com These insights are instrumental in explaining the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent and selective inhibitors. mdpi.com

Table 1: Representative Molecular Docking Data for Isoxazole Derivatives

| Derivative/Compound | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Isoxazole-based inhibitor | Casein Kinase 1δ (CK1δ) | Hinge Region Amino Acids | Not Specified |

| 5-(4-fluorophenyl)-3-phenylisoxazole analogue | Protein Tyrosine Kinase (2HCK) | Not Specified | Not Specified |

This table is illustrative and compiles findings from studies on various isoxazole derivatives to represent typical molecular docking results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules like this compound. These calculations provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity.

Studies on derivatives such as 3-Amino-5-(4-fluorophenyl)isoxazole have utilized DFT methods with basis sets like B3LYP/6-311++G** to optimize the molecular structure and compute various parameters. ijopaar.comijopaar.com The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. ijopaar.com

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netchimicatechnoacta.ru

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions, such as hyperconjugation. ijopaar.comijopaar.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. ijopaar.comijopaar.com For this compound, the fluorine atom and the isoxazole oxygen would be expected to be regions of negative potential, while the isoxazole hydrogen would be a site of positive potential.

Table 2: Selected Theoretical Parameters for 3-Amino-5-(4-fluorophenyl)isoxazole (Calculated via DFT/B3LYP/6-311++G )**

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Not Specified |

| LUMO Energy | Not Specified |

| HOMO-LUMO Energy Gap | Not Specified |

| Dipole Moment (D) | Not Specified |

Data adapted from a study on a closely related derivative, 3-Amino-5-(4-fluorophenyl)isoxazole, to illustrate typical quantum chemical calculation outputs. ijopaar.com

In Silico ADME-Toxicology Profiling and Druglikeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity (T) must be evaluated. In silico ADME-Tox profiling uses computational models to predict these properties, allowing for the early identification of candidates with unfavorable characteristics and reducing the reliance on expensive and time-consuming experimental assays.

For this compound and its analogues, web-based tools like SwissADME are commonly employed. frontiersin.orgresearchgate.net These platforms calculate a range of physicochemical descriptors, such as molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used to assess "druglikeness," often by evaluating compliance with established guidelines like Lipinski's Rule of Five. frontiersin.orgresearchgate.net Adherence to this rule suggests that a compound is likely to have good oral bioavailability.

Studies on various isoxazole derivatives have shown that many compounds within this class exhibit favorable ADME profiles. frontiersin.orgsci-hub.se For example, predictions often indicate high gastrointestinal (GI) absorption and the ability to penetrate the blood-brain barrier (BBB), depending on the specific substituents. frontiersin.org Toxicity predictions can also be made by screening for the presence of structural alerts that are known to be associated with toxicity. This allows for the early deselection of potentially harmful compounds.

Table 3: Predicted In Silico ADME Properties for Representative Isoxazole Derivatives

| Property | Typical Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Druglikeness (Lipinski's Rule) |

| LogP (Octanol/Water Partition) | < 5 | Druglikeness, Permeability |

| Hydrogen Bond Donors | < 5 | Druglikeness, Permeability |

| Hydrogen Bond Acceptors | < 10 | Druglikeness, Permeability |

| Gastrointestinal (GI) Absorption | High | Oral Bioavailability |

This table summarizes typical parameters assessed during in silico ADME profiling for isoxazole derivatives based on findings from multiple studies. frontiersin.orgresearchgate.net

De Novo Design and Virtual Screening for Novel this compound Analogues

Virtual screening and de novo design represent advanced computational strategies for discovering novel bioactive compounds. The this compound core serves as an excellent starting point for both approaches due to its established presence in pharmacologically active molecules.

Virtual screening involves searching large databases of existing chemical compounds to identify those that are likely to bind to a specific biological target. In a structure-based virtual screening campaign, the 3D structure of the target's binding site is used as a template. Millions of compounds are computationally docked into this site, and those with the best predicted binding affinities and favorable interactions are selected for experimental testing. The this compound scaffold can be used as a query to find molecules with similar structural features that might exhibit similar biological activities. nih.gov

De novo design , on the other hand, involves the computational creation of entirely new molecules. nih.gov Algorithms can "grow" a novel ligand within the constraints of a target's binding site, piece by piece, using a library of small molecular fragments. Alternatively, an existing ligand like this compound can be used as a starting scaffold. The program can then suggest modifications—such as adding or changing functional groups—to optimize interactions with the target and improve properties like potency or selectivity. For example, if docking studies reveal an unoccupied pocket near the fluorophenyl ring, de novo design tools could suggest adding a substituent at that position to form new, favorable interactions, potentially leading to a highly potent inhibitor. nih.gov This approach was conceptually applied in the development of kinase inhibitors where modifications to a core structure led to enhanced potency. mdpi.com

Applications and Translational Research of 5 4 Fluorophenyl Isoxazole

Medicinal Chemistry Applications

The isoxazole (B147169) ring is a recognized pharmacophore, and its derivatives have been extensively studied for various therapeutic applications. ajrconline.orgresearchgate.netresearchgate.net The incorporation of a 4-fluorophenyl group can enhance the metabolic stability and binding affinity of the molecule to biological targets. ontosight.ai Consequently, 5-(4-fluorophenyl)isoxazole and its derivatives have been investigated as lead compounds in drug discovery for a multitude of diseases. chemimpex.comontosight.ai

Development of Lead Compounds for Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents due to its favorable chemical properties and diverse biological activities. rsc.orgnih.gov Its structure allows for modifications at various positions, enabling the creation of libraries of compounds for screening against different biological targets. Research has shown that derivatives of this compound can be synthesized through various methods, including the reaction of 4-fluorobenzaldehyde (B137897) with hydroxylamine (B1172632) followed by cyclization to form the isoxazole ring. This synthetic versatility facilitates the exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds. nih.gov

Therapeutic Agents for Infectious Diseases

Derivatives of this compound have demonstrated potential as therapeutic agents for infectious diseases, exhibiting both antibacterial and antifungal activities. ajrconline.org The isoxazole moiety is a known component of various antimicrobial drugs. researchgate.net Studies have shown that certain derivatives of this compound can effectively inhibit the growth of various bacterial and fungal strains. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen Type | Examples of Susceptible Strains | Reference |

| Bacteria | Gram-positive and Gram-negative bacteria | |

| Fungi | Various fungal strains |

Therapeutics for Oncological Indications

The this compound scaffold has been a focus of research in the development of novel anticancer agents. netascientific.comontosight.ai Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death). researchgate.net For instance, certain fluorophenyl-isoxazole carboxamide derivatives have demonstrated significant reductions in cancer cell viability.

Research has explored the efficacy of these compounds against a range of cancer types as detailed in the table below.

Table 2: Investigated Anticancer Activity of this compound Derivatives

| Cancer Type | Cell Lines | Reference |

| Liver Cancer | Hep3B, HepG2 | |

| Cervical Cancer | HeLa | |

| Breast Cancer | MCF-7 | |

| Leukemia | Jurkat, HL-60 | acs.org |

Agents for Inflammatory Conditions

Isoxazole derivatives, including those based on the this compound structure, have been investigated for their anti-inflammatory properties. ajrconline.org The mechanism of action often involves the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2). nih.gov For example, a derivative, 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, has shown promising anti-inflammatory activity by suppressing cytokine release. semanticscholar.orgplos.org

Table 3: Anti-inflammatory Mechanisms of this compound Derivatives

| Molecular Target | Effect | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition of release | |

| p38 MAP Kinase | Inhibition | semanticscholar.orgplos.org |

Pharmaceutical Intermediates for Neurological Disorders

The this compound scaffold serves as a crucial intermediate in the synthesis of compounds targeting neurological disorders. netascientific.com Research has highlighted the neuroprotective potential of derivatives of this compound. For instance, some isoxazole derivatives are being explored for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. rsc.orgnih.gov Additionally, isoxazole-4-carboxamide derivatives have been studied as potent modulators of AMPA receptors, which are implicated in pain and various neurological disorders. nih.gov

Material Science Innovations

Development of Advanced Polymers and Coatings

The isoxazole ring is a key component in the development of thermally stable polymers. Research has shown that polymers incorporating the isoxazole heterocycle are attractive for applications requiring high thermal stability and specific mechanical properties. osti.gov

Detailed research findings indicate that poly(arylene ether isoxazole)s, synthesized via fluoride (B91410) ion-catalyzed aromatic nucleophilic substitution, exhibit excellent thermal stability. nasa.gov These polymers demonstrate decomposition temperatures ranging from 409°C to 512°C and high glass transition temperatures between 170°C and 225°C. nasa.gov The incorporation of a phenyl pendant on the isoxazole ring is crucial for achieving solubility in polar aprotic solvents at room temperature. nasa.gov

Furthermore, the bis-isoxazole core has been utilized to create energetic polymers for use in explosives. osti.govrsc.org These materials are designed to have high energy density while maintaining robust safety profiles. A polymer synthesized from a bis-isoxazole diol (BIDO) oligomer is thermally stable up to 320°C, a significant improvement over traditional energetic polymers like GAP or PGN which decompose between 195–230°C. osti.govrsc.org

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature | Key Feature | Source |

|---|---|---|---|---|

| Poly(arylene ether isoxazole) | 170-225 °C | 409-512 °C | High thermal stability | nasa.gov |

| Energetic Polymer (from BIDO core) | -18 °C | 320 °C | Thermally stable energetic material | osti.govrsc.org |

| Isoxazole-containing Amides | Not specified | >300 °C | More stable than corresponding thioureas | nih.gov |

Exploration of Electronic and Optical Material Characteristics

Derivatives of this compound are promising candidates for electronic and optical applications, particularly in the field of nonlinear optical (NLO) materials. worldscientific.comnih.gov NLO materials are crucial for technologies like optical signal processing and data storage. The performance of these materials is often compared against standards like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP).

Research into selenoalkenyl-isoxazole based donor-acceptor molecules has revealed significant NLO properties. One such derivative demonstrated a second harmonic generation (SHG) efficiency approximately 27 times higher than that of KDP. nih.gov This compound also showed a higher melting point (104°C) compared to its triazole analogue, indicating a wider thermal operating window for practical applications. nih.gov Theoretical studies using density functional theory (DFT) have further supported these findings, predicting that the first hyperpolarizability values of certain isoxazole derivatives can be up to 21 times larger than that of urea. worldscientific.com The arrangement of electron donor and acceptor groups within the molecule, creating a "push-pull" system, is key to these enhanced NLO effects. nih.gov

| Isoxazole Derivative | NLO Property Measured | Finding | Comparison Standard | Source |

|---|---|---|---|---|

| Z-(methylseleno)alkenyl-phenyl-isoxazole | Second Harmonic Generation (SHG) | ~27 times higher | KDP | nih.gov |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | First Hyperpolarizability (β) | ~21 times larger | Urea | worldscientific.com |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | First Hyperpolarizability (β) | ~19 times larger | Urea | worldscientific.com |

Agricultural Chemistry Developments

The isoxazole scaffold is a cornerstone in the development of modern agrochemicals. nasa.govworldscientific.com Its derivatives have been investigated for broad-spectrum biological activities, including herbicidal and insecticidal properties. orientjchem.orgnih.gov

Formulation of Novel Agrochemicals

The this compound structure is a key intermediate in the synthesis of novel herbicides and pesticides. nih.gov Research has focused on creating derivatives that are effective against specific agricultural pests. For example, a series of novel piperidyl carboxamides and thiocarboxamides containing a 3-arylisoxazole moiety were synthesized and tested for herbicidal activity. maynoothuniversity.ietandfonline.com These compounds were designed as potential inhibitors of D1 protease, an essential enzyme in plant photosystem II. maynoothuniversity.ie The in vivo tests showed that many of these compounds possessed moderate to good herbicidal activities against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.com

Design of Environmentally Benign Pesticides and Herbicides

A significant driver in agrochemical research is the development of pesticides that are effective yet environmentally friendly. worldscientific.comsarpublication.com The isoxazole class of compounds has shown promise in this area. worldscientific.com Studies on 3,5-disubstituted isoxazoles revealed that some derivatives exhibited greater insecticidal activity against the pulse beetle, Callosobruchus chinensis, than the commonly used organophosphorus insecticide dichlorvos. nih.gov These findings present isoxazole derivatives as lead compounds for designing new, potentially safer insecticides. nih.gov The goal is to create targeted pesticides that reduce the impact on non-target organisms and the wider environment. worldscientific.com

Analytical Chemistry Methodologies

In analytical chemistry, this compound and its derivatives serve as reference standards for chromatographic techniques and as foundational structures for developing advanced sensor technologies. worldscientific.com

Utilization in Biosensor Development

The unique properties of the isoxazole ring, particularly when combined with fluorophores, make it an excellent candidate for the development of chemosensors. These sensors can detect specific ions and molecules through changes in their optical properties, such as fluorescence. maynoothuniversity.ie

Derivatives of pyrrole-isoxazole have been developed as highly selective fluorescent chemosensors for the fluoride anion. nih.gov The sensing mechanism involves the deprotonation of a pyrrole-NH group by the fluoride ion, which causes a distinct change in the sensor's UV-vis absorption and fluorescence emission spectra. nih.govnih.gov This allows for the detection of fluoride over other common anions. nih.gov

Similarly, isoxazole-calix nih.govarene derivatives have been synthesized to act as sensitive fluorescence sensors for copper(II) ions. maynoothuniversity.ie The fluorescence of these sensor molecules is significantly quenched upon binding with Cu²⁺, providing a clear signal for detection. maynoothuniversity.ie Furthermore, the fluorescence quenching of metal complexes of 3-amino-5-(4-fluorophenyl)isoxazole upon interaction with DNA has been quantified, with a Stern-Volmer constant (Ksv) of 1.14 × 10⁴ M⁻¹, demonstrating its potential in DNA-binding studies and related biosensor applications. researchgate.net

| Isoxazole Derivative System | Target Analyte | Sensing Mechanism | Key Finding | Source |

|---|---|---|---|---|

| Pyrrole-isoxazole-carboxamide | Fluoride anion (F⁻) | Deprotonation leading to fluorescence change | Highly selective over other anions | nih.gov |

| Isoxazole-calix nih.govarene | Copper(II) ions (Cu²⁺) | Fluorescence quenching | Sensitive and selective recognition | maynoothuniversity.ie |

| Nickel(II) complex of a 3-amino-5-(4-fluorophenyl)isoxazole Schiff base | DNA | Fluorescence quenching | Stern-Volmer constant (Ksv) of 1.14 × 10⁴ M⁻¹ | researchgate.net |

Research on this compound in Biomolecule Detection Remains a Niche Area

Extensive investigation into the scientific literature reveals a notable scarcity of research specifically detailing the application of This compound in the direct detection and quantification of biomolecules. While the broader class of isoxazole-containing compounds has garnered significant interest in medicinal chemistry for therapeutic purposes, the use of this specific molecule as a tool for bioanalysis is not well-documented in publicly available research.

Current scientific literature primarily focuses on the synthesis of this compound and its derivatives, exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. The core isoxazole structure is recognized as a valuable scaffold in drug discovery, and various studies have investigated how modifications to this structure, including the addition of a 4-fluorophenyl group, influence its pharmacological activity.

One area of related research has explored the interaction of metal complexes of a derivative, 3-amino-5-(4-fluorophenyl)isoxazole, with DNA. These studies, while confirming that the molecule can interact with biomolecules, are focused on understanding the nature of this binding and its potential therapeutic implications, rather than on developing methods for the detection or quantification of the DNA itself.

The chemical reactivity of the isoxazole ring, including processes like fluorination, has also been a subject of investigation. However, these studies are typically aimed at creating new molecular entities with potentially enhanced biological activities, rather than developing analytical probes.

Despite the absence of dedicated research on its use in bioassays, the structural features of this compound, such as the potential for fluorescence, suggest a theoretical basis for its application in biomolecule detection. The fluorophenyl moiety can impart fluorescent properties to a molecule, which is a common characteristic of probes used in various bioanalytical techniques. However, without specific studies to develop and validate such methods, its utility in this area remains speculative.

Future Directions and Emerging Research Avenues for 5 4 Fluorophenyl Isoxazole

Exploration of Underexplored Therapeutic Areas

The structural framework of isoxazole (B147169) derivatives is associated with a broad range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. rsc.orgnih.gov Derivatives of 5-(4-Fluorophenyl)isoxazole, in particular, have been investigated for their potential as anticancer agents, modulators of AMPA receptors for neurological conditions like Parkinson's disease, and as antibacterial agents. researchgate.netnetascientific.comnih.gov However, the therapeutic landscape for this compound is far from fully mapped. Future research should pivot towards several promising, yet underexplored, areas.

Neurodegenerative Diseases: Beyond Parkinson's, the neuroprotective potential of this compound derivatives should be systematically evaluated in models of other neurodegenerative disorders such as Alzheimer's and Huntington's disease. Research indicates that isoxazole derivatives can act as potent inhibitors of monoamine oxidases (MAOs), enzymes critical in neurotransmitter metabolism and implicated in the pathology of these conditions. researchgate.net

Metabolic Disorders: Some isoxazole compounds have demonstrated antidiabetic properties. nih.govnih.gov This suggests a valuable line of inquiry into whether this compound or its analogs could modulate key pathways in metabolic syndrome, such as those governed by farnesoid X receptor (FXR) agonists, which are targets for non-alcoholic steatohepatitis (NASH). mdpi.com

Neglected Tropical Diseases: The antimicrobial activity of isoxazoles warrants a focused effort against pathogens responsible for neglected tropical diseases. For instance, various isoxazole derivatives have been assessed for antileishmanial activity, showing that the scaffold can be effective against parasites like L. donovani. researchgate.netnih.gov Investigating this compound in this context could lead to the development of new treatments for diseases that disproportionately affect underserved populations.

| Potential Therapeutic Area | Rationale for Exploration | Related Research Findings |

| Neurodegenerative Diseases | Isoxazoles show neuroprotective effects and can inhibit key enzymes like MAOs. nih.govresearchgate.net | Fluorophenyl-isoxazole-carboxamide derivatives have been studied as modulators of AMPA receptors, relevant to Parkinson's disease. researchgate.netnih.gov |

| Metabolic Disorders | Isoxazole derivatives have shown antidiabetic properties and can act as FXR agonists. nih.govmdpi.com | Some isoxazole derivatives are being explored as drug candidates for metabolic disorders. google.com |

| Infectious Diseases | The isoxazole scaffold is present in various antimicrobial agents. nih.govnih.gov | Derivatives have been tested against Leishmania donovani, showing potential for treating neglected tropical diseases. researchgate.netnih.gov |

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a promising compound like this compound is intrinsically linked to its bioavailability, stability, and ability to reach its target site. Advanced drug delivery systems (DDS) offer a means to overcome pharmacokinetic challenges. Future research should focus on formulating this compound within these sophisticated carrier systems.

Lipid-Based Nanocarriers: Liposomes and nano-emulgels can enhance the solubility and permeability of hydrophobic compounds. google.comnih.gov A nano-emulgel formulation of an isoxazole derivative was shown to significantly increase its potency against melanoma cells by improving cellular uptake. nih.gov Encapsulating this compound in liposomal formulations could improve its delivery for applications like cancer therapy. nih.govmetu.edu.tr

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles (PNPs) offer controlled and sustained release, which can reduce dosing frequency and systemic toxicity. mdpi.commdpi.com PNPs can be functionalized to target specific tissues, such as the brain, which is crucial for treating neurodegenerative diseases. nih.gov Developing PNP formulations for this compound could be a key strategy for enhancing its neuroprotective applications.

Stimuli-Responsive Hydrogels: Hydrogels, particularly those that respond to physiological stimuli like pH or temperature, represent another frontier. mdpi.comnih.gov These systems can be designed for localized delivery, releasing the encapsulated compound in response to specific environmental cues, such as the acidic microenvironment of a tumor or an inflamed tissue. mdpi.com Cationic hydrogels based on heterocyclic compounds have been widely studied for their drug delivery potential. mdpi.com

Nanotechnology and this compound-Based Materials

Beyond drug delivery, the unique electronic and structural properties of the this compound scaffold can be harnessed to create novel, functional materials through nanotechnology.

Non-Linear Optical (NLO) Materials: Organic materials with high second harmonic generation (SHG) efficiency are valuable for optoelectronics. A novel selenoalkenyl-isoxazole derivative was shown to have an SHG efficiency approximately 27 times higher than the standard material, potassium dihydrogen phosphate (B84403), highlighting the potential of isoxazole-based compounds in this area. nih.gov Synthesizing and testing this compound-based chromophores could lead to new materials for optical signal processing.

Fluorescent Probes and Biosensors: Isoxazole-based compounds are used in fluorescent materials. preprints.org The fluorophenyl moiety of this compound could be exploited to develop fluorescent probes for bio-imaging applications, allowing for the visualization of specific biological processes or the detection of disease biomarkers. Furthermore, the integration of isoxazole derivatives into nanotechnology platforms is being explored for the creation of advanced biosensors. researchgate.net

Functional Polymers: Architectural polymers combining hydrophobic isoxazole-based dendrons with hydrophilic tails can self-assemble into macromolecular structures. researchgate.net These "telodendrimers" can act as biologically active agents themselves or as nanocarriers. researchgate.net Synthesizing such polymers using a this compound core could yield new biomaterials with unique therapeutic or diagnostic properties.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are becoming increasingly imperative in chemical synthesis, aiming to reduce environmental impact. Future research must prioritize the development of sustainable and efficient methods for producing this compound and its derivatives.

Ultrasound and Microwave-Assisted Synthesis: High-energy techniques like sonication and microwave irradiation can dramatically accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. preprints.org Ultrasound-assisted synthesis of isoxazoles has been shown to be a highly efficient and environmentally friendly approach. preprints.org

Aqueous Media and Benign Catalysts: Shifting from volatile organic solvents to water is a primary goal of green chemistry. Efficient methods for synthesizing isoxazole derivatives in aqueous media, sometimes without any catalyst, have been developed. nih.gov When catalysts are needed, employing recyclable or nano-organo catalysts aligns with sustainability goals. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. These reactions reduce the number of synthetic steps, minimize waste, and save time and resources. preprints.org The development of MCRs for the one-pot synthesis of this compound derivatives would be a significant advancement.

| Green Chemistry Approach | Description | Benefit for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to accelerate reactions. preprints.org | Faster reaction times, higher yields, and lower energy consumption. |

| Synthesis in Aqueous Media | Uses water as the solvent instead of hazardous organic solvents. nih.gov | Reduces environmental pollution and improves safety. |

| Multicomponent Reactions | Combines three or more reactants in a single synthetic operation. preprints.org | Increases efficiency, reduces waste, and simplifies the synthetic process. |

Collaborative and Interdisciplinary Research Imperatives

Maximizing the potential of this compound is not a task for a single scientific discipline. The complexity of modern drug discovery and materials science necessitates a deeply integrated, collaborative approach.